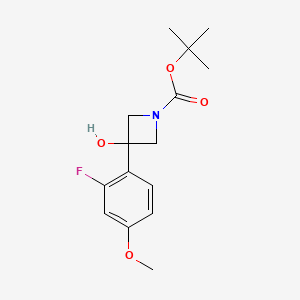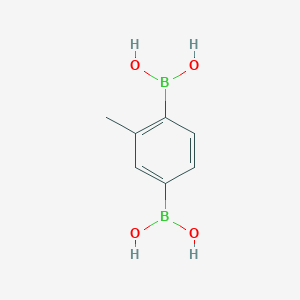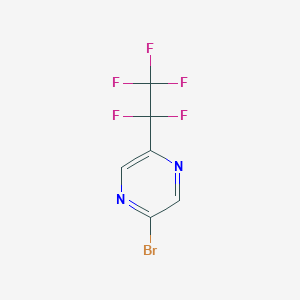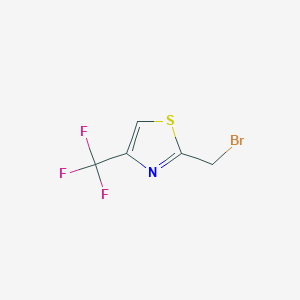
2-(bromomethyl)-4-(trifluoromethyl)Thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(trifluoromethyl)Thiazole is an organic compound characterized by a thiazole ring substituted with bromomethyl and trifluoromethyl groups. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-4-(trifluoromethyl)Thiazole typically involves the bromination of a thiazole precursor. One common method is the radical bromination of 4-(trifluoromethyl)thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-4-(trifluoromethyl)Thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Radical Reactions: The trifluoromethyl group can engage in radical reactions, which are useful in the synthesis of complex fluorinated molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives
Applications De Recherche Scientifique
2-(Bromomethyl)-4-(trifluoromethyl)Thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability .
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-4-(trifluoromethyl)Thiazole involves its interaction with biological targets through its reactive bromomethyl and trifluoromethyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial or anticancer effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and molecular targets .
Comparaison Avec Des Composés Similaires
2-Bromo-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)thiazole:
2-(Chloromethyl)-4-(trifluoromethyl)thiazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to variations in reactivity and biological activity
Uniqueness: 2-(Bromomethyl)-4-(trifluoromethyl)Thiazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H3BrF3NS |
|---|---|
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H3BrF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2 |
Clé InChI |
FTAQKCNVIXDZFC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



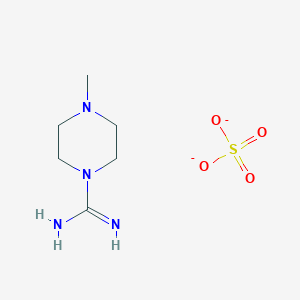

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
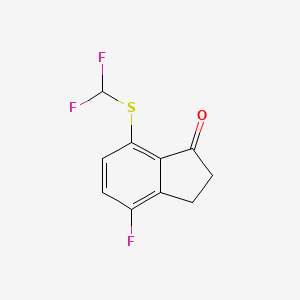
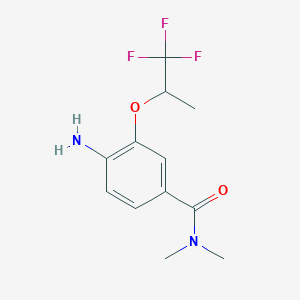
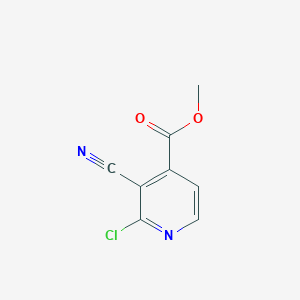
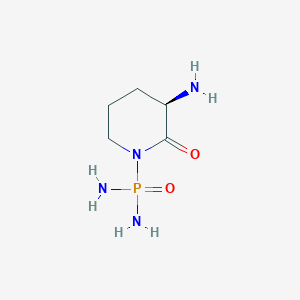

![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
